molecular formula C25H22ClN3O3S B11440110 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide

2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11440110
M. Wt: 480.0 g/mol
InChI Key: FSTJIMXJRMLXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, a sulfonyl group, and a chlorophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent sulfonylation. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine, which is then cyclized to form the imidazole ring. The resulting imidazole is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine. Finally, the acetamide group is introduced through an acylation reaction with 2,3-dimethylaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,5-dimethylphenyl)acetamide
  • 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,4-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-4-phenylimidazol-2-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-17-7-6-10-22(18(17)2)27-24(30)16-33(31,32)25-28-23(19-8-4-3-5-9-19)15-29(25)21-13-11-20(26)12-14-21/h3-15H,16H2,1-2H3,(H,27,30)

InChI Key

FSTJIMXJRMLXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=NC(=CN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.